2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-3-pyridinyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-3-pyridinyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated phenoxy group and a methoxypyridinyl group, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-3-pyridinyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The chlorinated phenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 6-methoxypyridin-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-3-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-7-11(16)3-5-13(10)21-9-14(19)18-12-4-6-15(20-2)17-8-12/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
FTEAMKNAWLSPDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CN=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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